Structural and Physicochemical Differentiation: The Critical Impact of N-Methylation on Lipophilicity and Hydrogen Bonding
The 1-methyl substitution on the imidazolone ring of CAS 59167-84-9 eliminates a hydrogen bond donor compared to its non-methylated analog 1-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 53995-06-5). This results in a calculated increase in lipophilicity (XLogP3) from approximately 0.8 to 1.0 and a reduction in topological polar surface area (TPSA) from 45.8 Ų to 32.3 Ų [1]. These property changes are crucial for improving membrane permeability and oral bioavailability in drug candidates [2].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.0, TPSA = 32.3 Ų |
| Comparator Or Baseline | 1-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS 53995-06-5) XLogP3 ≈ 0.8, TPSA = 45.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.2, ΔTPSA = -13.5 Ų |
| Conditions | In silico calculations using PubChem XLogP3 and TPSA descriptors |
Why This Matters
This difference guides the selection of a more membrane-permeable scaffold for oral drug design, avoiding analogs with higher TPSA that may limit passive diffusion.
- [1] PubChem. Compound Summary for CID 13665716 (Target) and CID 3471830 (Comparator). View Source
- [2] Veber, D.F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. View Source
